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molecular formula C7H8O3S B128022 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol CAS No. 146796-02-3

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol

Cat. No. B128022
M. Wt: 172.2 g/mol
InChI Key: YFCHAINVYLQVBG-UHFFFAOYSA-N
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Patent
US07838688B2

Procedure details

In a 25 mL round bottom flask equipped with a reflux condenser 0.64 g (0.0030 mol) of (2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl acetate was combined with 50% NaOH in water. The reaction was refluxed overnight and then cooled to room temperature. It was then poured into an Erlenmeyer flask filled with 100 mL water. The mixture was acidified then extracted with DCM. The solvent was removed under reduced pressure and column chromatography (7:3 hexanes/ethyl acetate) was performed to give 0.46 g (90%) of product. The structure was confirmed by LC-MS and 1H/13C NMR.
Name
(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl acetate
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]1[O:11][C:10]2=[CH:12][S:13][CH:14]=[C:9]2[O:8][CH2:7]1)(=O)C.[OH-].[Na+]>O>[O:8]1[CH2:7][CH:6]([CH2:5][OH:4])[O:11][C:10]2=[CH:12][S:13][CH:14]=[C:9]12 |f:1.2|

Inputs

Step One
Name
(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl acetate
Quantity
0.64 g
Type
reactant
Smiles
C(C)(=O)OCC1COC=2C(O1)=CSC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
It was then poured into an Erlenmeyer flask
EXTRACTION
Type
EXTRACTION
Details
The mixture was acidified then extracted with DCM
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and column chromatography (7:3 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
O1C=2C(OC(C1)CO)=CSC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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